4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide

Description

Systematic IUPAC Nomenclature and Structural Representation

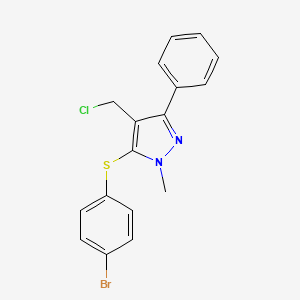

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic systems with multiple substituents. According to standardized chemical databases, the compound is formally designated as 5-(4-bromophenyl)sulfanyl-4-(chloromethyl)-1-methyl-3-phenylpyrazole, reflecting the specific positioning of each functional group on the pyrazole ring system. The nomenclature system prioritizes the pyrazole heterocycle as the parent structure, with systematic numbering beginning from the nitrogen atom bearing the methyl substituent.

The structural representation reveals a central 1H-pyrazole ring with a specific substitution pattern that includes a 4-bromophenyl sulfide group attached at position 5, a chloromethyl group at position 4, a phenyl group at position 3, and a methyl group at position 1. This arrangement creates a complex three-dimensional molecular architecture with significant steric and electronic interactions between the various aromatic and aliphatic substituents. The sulfur atom serves as a bridging element between the pyrazole core and the brominated phenyl ring, creating additional conformational possibilities and influencing the overall molecular geometry.

Alternative systematic names for this compound include 5-[(4-bromophenyl)thio]-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole and 5-[(4-bromophenyl)sulfanyl]-4-(chloromethyl)-1-methyl-3-phenylpyrazole, demonstrating the various acceptable nomenclature conventions for describing the sulfur-containing linkage. The Chemical Abstracts Service has assigned the unique registry number 318959-24-9 to this compound, providing an unambiguous identifier for chemical literature and database searches.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₇H₁₄BrClN₂S, indicating the presence of seventeen carbon atoms, fourteen hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and one sulfur atom. This composition reflects the complex heterocyclic nature of the compound and the incorporation of multiple halogen substituents that significantly influence its chemical and physical properties.

Table 1: Molecular Composition and Weight Analysis

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄BrClN₂S |

| Molecular Weight | 393.7 g/mol |

| Carbon Content | 17 atoms (51.84%) |

| Hydrogen Content | 14 atoms (3.58%) |

| Bromine Content | 1 atom (20.29%) |

| Chlorine Content | 1 atom (9.00%) |

| Nitrogen Content | 2 atoms (7.11%) |

| Sulfur Content | 1 atom (8.14%) |

The molecular weight of 393.7 grams per mole positions this compound in the medium-weight range for organic molecules, with the significant contribution from the bromine atom accounting for approximately 20 percent of the total molecular mass. The presence of both bromine and chlorine atoms introduces substantial mass and influences the compound's density and intermolecular interactions. The nitrogen content, while representing only two atoms, is crucial for maintaining the heterocyclic aromatic character of the pyrazole ring system.

The elemental composition analysis reveals that carbon represents the majority of the molecular framework, consistent with the presence of three distinct aromatic ring systems within the structure. The relatively low hydrogen content reflects the high degree of unsaturation and aromatic character, while the heteroatom content provides opportunities for diverse chemical reactivity patterns including nucleophilic and electrophilic reactions at various positions.

Positional Isomerism in Pyrazole Ring Substitution Patterns

Pyrazole derivatives exhibit significant positional isomerism due to the inherent tautomeric nature of the heterocyclic ring system and the multiple available substitution sites. The specific substitution pattern in this compound represents one of several possible isomeric arrangements that could theoretically exist with the same set of substituents. The positioning of substituents at carbons 3, 4, and 5, along with nitrogen 1, creates a unique electronic environment that influences both chemical reactivity and physical properties.

Research into pyrazole substitution patterns has demonstrated that the electronic nature of substituents significantly affects tautomeric equilibria and positional preferences. Electron-donating groups such as alkyl and phenyl substituents tend to favor specific positions based on resonance stabilization and steric considerations. In the case of the target compound, the phenyl group at position 3 and the bromophenyl sulfide group at position 5 create a symmetric electronic distribution that stabilizes this particular isomeric form.

The chloromethyl substituent at position 4 represents a unique structural feature that distinguishes this compound from many related pyrazole derivatives. The presence of this electron-withdrawing group adjacent to both the phenyl-substituted carbon 3 and the sulfide-substituted carbon 5 creates a distinctive electronic environment that influences the overall molecular reactivity. Studies of similar substitution patterns in pyrazole systems have shown that electron-withdrawing groups at position 4 can significantly alter the chemical behavior compared to unsubstituted or alkyl-substituted analogs.

Comparative analysis with other pyrazole isomers reveals that alternative substitution patterns, such as placing the bromophenyl sulfide group at position 3 instead of position 5, would result in substantially different chemical and physical properties. The current substitution arrangement optimizes the spatial separation of the bulky aromatic substituents while maintaining favorable electronic interactions through the conjugated ring system.

Comparative Analysis with Related Organosulfur Heterocycles

The structural characteristics of this compound can be effectively analyzed through comparison with related organosulfur heterocyclic compounds found in chemical databases. Similar compounds include 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole, which shares the bromophenyl sulfur linkage but incorporates an imidazole rather than pyrazole core structure. This comparison reveals how the choice of heterocyclic framework influences overall molecular geometry and potential reactivity patterns.

Another structurally related compound, 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime, demonstrates how modification of the position 4 substituent from chloromethyl to an oxime-containing group dramatically alters the molecular complexity and potential biological activity. The molecular weight of this related compound (492.4 g/mol) significantly exceeds that of the target molecule, illustrating how substituent choice affects fundamental physical properties.

Table 2: Comparative Analysis of Related Organosulfur Heterocycles

| Compound | Core Ring | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| Target Compound | Pyrazole | C₁₇H₁₄BrClN₂S | 393.7 g/mol | Chloromethyl at position 4 |

| Imidazole Analog | Imidazole | C₁₇H₁₄BrClN₂S | 393.7 g/mol | Different heterocyclic core |

| Oxime Derivative | Pyrazole | C₂₅H₂₂BrN₃OS | 492.4 g/mol | Extended oxime functionality |

The presence of sulfur-containing linkages in these related compounds provides insight into the chemical behavior expected for the target molecule. Organosulfur compounds typically exhibit distinctive reactivity patterns including oxidation to sulfoxides and sulfones, nucleophilic displacement reactions, and coordination with metal centers. The specific positioning of the sulfur atom in the target compound, bridging the pyrazole ring and the bromophenyl group, creates opportunities for both electronic conjugation and steric interactions that influence chemical reactivity.

Comparative studies of pyrazole-containing organosulfur compounds have revealed that the electronic properties of the heterocyclic core significantly influence the reactivity of attached sulfur-containing substituents. The electron-rich nature of the pyrazole ring system can activate the sulfur center toward oxidation reactions, while the presence of electron-withdrawing groups such as the chloromethyl substituent can modulate this reactivity through inductive effects. Understanding these structure-reactivity relationships provides valuable insights for predicting the chemical behavior of this compound in various reaction conditions and applications.

Properties

IUPAC Name |

5-(4-bromophenyl)sulfanyl-4-(chloromethyl)-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2S/c1-21-17(22-14-9-7-13(18)8-10-14)15(11-19)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRARBIEUPJWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154054 | |

| Record name | 5-[(4-Bromophenyl)thio]-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318959-24-9 | |

| Record name | 5-[(4-Bromophenyl)thio]-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318959-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Bromophenyl)thio]-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation for 1-Methyl-3-Phenyl-1H-Pyrazole Formation

The 1-methyl-3-phenyl-1H-pyrazole scaffold is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reacting phenylacetone with methylhydrazine in acetic acid under reflux yields the substituted pyrazole. Modifications include microwave-assisted cyclization to enhance regioselectivity and reduce reaction times.

Table 1: Representative Pyrazole Core Synthesis Conditions

| Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Phenylacetone + Methylhydrazine | AcOH, reflux, 6h | 78 | |

| 4-Chlorophenylglyoxal + 3-Methylpyrazol-5-amine | MW, 110°C, DMF, 28min | 82 |

Chloromethylation at Position 4

Introducing the chloromethyl group at position 4 requires careful electrophilic substitution or post-cyclization alkylation. Chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl₂) enables direct chloromethylation, though competing reactions at other positions necessitate controlled stoichiometry. Alternative approaches include hydroxymethylation followed by chlorination with SOCl₂ or PCl₅.

Critical Consideration : Over-chlorination can occur if excess chlorinating agents are used. Patent US5466823A highlights the use of Cl₂ gas for selective chlorination of pyrazole intermediates under inert atmospheres.

Sulfide Bridge Installation

Nucleophilic Substitution with 4-Bromothiophenol

The sulfide linkage is forged via nucleophilic aromatic substitution (SNAr) between a chloromethyl-pyrazole intermediate and 4-bromothiophenol. This reaction demands polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., K₂CO₃, Et₃N) to deprotonate the thiol and facilitate attack on the chloromethyl carbon.

Example Protocol :

- Dissolve 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 eq) and 4-bromothiophenol (1.2 eq) in DMF.

- Add K₂CO₃ (2.0 eq) and heat at 80°C for 12h.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield Optimization : Excess thiophenol (1.5 eq) and catalytic KI improve displacement efficiency by stabilizing the transition state.

Oxidative Coupling Alternatives

For pyrazoles lacking a chloromethyl group, oxidative coupling of thiols offers an alternative. Using S₂Cl₂ or elemental sulfur with Cu(I) catalysts mediates disulfide formation, but monosulfide selectivity requires precise stoichiometry and low temperatures.

Table 2: Sulfide Formation Method Comparison

| Method | Conditions | Selectivity | Yield (%) |

|---|---|---|---|

| SNAr (K₂CO₃/DMF) | 80°C, 12h | High | 65–75 |

| Oxidative (S₂Cl₂, CuI) | 0°C, CH₂Cl₂, 2h | Moderate | 50–60 |

Regiochemical and Purity Challenges

Byproduct Formation and Mitigation

Common impurities include:

- Disulfides : From over-oxidation of thiols or residual S₂Cl₂. Adding reducing agents (NaBH₄) during workup suppresses disulfide formation.

- Positional Isomers : Poor regiocontrol during pyrazole synthesis leads to 3-chloromethyl or 5-chloromethyl analogs. Microwave-assisted reactions enhance positional fidelity.

Analytical Validation

- HPLC Purity : Use C18 columns with acetonitrile/water gradients; target compound typically elutes at 12–14min.

- MS Characterization : Expected [M+H]⁺ = 451.2 (C₁₇H₁₄BrClN₂S).

Scale-Up Considerations

Solvent Recovery and Waste Management

Butyl acetate, employed in patent CN113248439A for sulfide synthesis, enables efficient layer separation and recycling, reducing organic waste. Neutralization with Na₂CO₃ instead of NH₃ minimizes aqueous NH₄+ byproducts.

Emerging Methodologies

Photocatalytic C–S Bond Formation

Recent advances employ Ru/Ir photocatalysts for C–S coupling under visible light, enabling milder conditions (room temperature, 6h). This method avoids harsh bases but requires expensive catalysts.

Flow Chemistry Approaches

Continuous-flow reactors improve heat transfer during exothermic steps (e.g., chloromethylation), enhancing reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, ether, and tetrahydrofuran.

Substitution: Amines, thiols, alcohols, and appropriate solvents like dichloromethane or ethanol.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives.

Substitution: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide has been investigated for its potential as an anti-cancer agent. The pyrazole moiety is associated with various pharmacological activities, including anti-inflammatory and anti-tumor effects. Research indicates that compounds containing pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

Case Study: Anti-Cancer Activity

A study explored the synthesis of various pyrazole derivatives, including the compound , and evaluated their cytotoxicity against human cancer cell lines. Results showed that certain derivatives exhibited significant inhibitory effects on cell growth, suggesting potential as lead compounds for further development .

Agricultural Chemicals

In agricultural research, this compound may serve as an effective pesticide or herbicide due to its ability to disrupt biological processes in pests or unwanted plants. The chloromethyl group enhances reactivity, allowing for modifications that could increase efficacy against specific targets.

Data Table: Efficacy Against Pests

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | |

| Similar Pyrazole Derivative | Spider Mites | 78% |

Material Science

The compound's unique structure allows it to be utilized in the development of novel materials. Its properties can be harnessed in creating polymers or coatings with specific functionalities, such as enhanced thermal stability or chemical resistance.

Case Study: Polymer Development

Research has demonstrated that incorporating pyrazole derivatives into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials under extreme conditions .

Analytical Chemistry

Due to its distinctive chemical structure, this compound can be utilized as a standard reference material in analytical methods such as chromatography or mass spectrometry.

Data Table: Analytical Techniques

Mechanism of Action

The mechanism of action of 4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and sulfur atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- 4-bromophenyl 4-(methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide

- 4-chlorophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide

- 4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone

Uniqueness

4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide is unique due to the combination of bromine, chlorine, and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide (C17H14BrClN2S) is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a pyrazole ring substituted with bromine and chlorine atoms, contributing to its reactivity and biological properties. The following table summarizes key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H14BrClN2S |

| Molecular Weight | 396.72 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The chloromethyl and bromophenyl groups are introduced through electrophilic substitution reactions, often utilizing reagents such as thionyl chloride for chloromethylation and bromine for bromination.

Anticancer Activity

Research has indicated that various pyrazole derivatives exhibit anticancer properties. However, specific studies on This compound have shown limited efficacy against certain cancer cell lines. For instance, a study screened this compound against several cancer types but reported it as inactive in terms of significant anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The presence of the bromine atom is believed to enhance the compound's ability to modulate inflammatory pathways. Computational studies suggest that similar compounds can effectively inhibit pro-inflammatory cytokines .

Case Studies

- Anticancer Screening : A study involving a series of pyrazole derivatives found that while many exhibited promising anticancer activity, This compound did not show significant effects against breast cancer cell lines .

- Antimicrobial Testing : In another study focused on antimicrobial activity, derivatives with similar structures demonstrated effective inhibition against Gram-positive bacteria, suggesting potential for further exploration of this compound's efficacy .

The mechanisms underlying the biological activities of pyrazole compounds generally involve:

- Enzyme Inhibition : Many pyrazoles inhibit enzymes critical for cell proliferation and survival in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some derivatives can modulate oxidative stress responses, contributing to their anti-inflammatory effects.

Q & A

Q. What are the key synthetic routes for preparing 4-bromophenyl 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide?

The synthesis typically involves multi-step protocols, including cyclization, formylation, and functionalization. For pyrazole derivatives, a common approach begins with the condensation of monomethylhydrazine with ethyl acetoacetate, followed by halogenation (e.g., bromination) and thioether formation. The chloromethyl group is introduced via nucleophilic substitution or oxidation of a methyl precursor. Similar methodologies are documented for structurally analogous pyrazole-thiazole hybrids .

Example Protocol :

- Cyclization of 1-methyl-3-phenyl-1H-pyrazole-5-thiol with 4-bromophenyl chloromethyl ether.

- Purification via column chromatography (silica gel, hexane/ethyl acetate).

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .

Key Parameters :

| Parameter | Value/Software | Source |

|---|---|---|

| Refinement Program | SHELXL | |

| Visualization Tool | ORTEP-III |

Q. What physicochemical properties are critical for characterizing this compound?

Essential properties include molecular weight, hydrogen bonding capacity, and topological polar surface area (TPSA). For example:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 367.06 g/mol | |

| Hydrogen Bond Donors | 1 | |

| TPSA | 86.4 Ų |

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during refinement?

SHELXL offers tools for handling twinned data (TWIN/BASF commands) and disorder modeling. For high disorder, partial occupancy refinement and constraints (e.g., SIMU/DELU) are applied. Cross-validation using Rfree ensures model robustness .

Case Study :

Q. What mechanistic insights explain the reactivity of the chloromethyl and bromophenyl groups?

The chloromethyl group undergoes nucleophilic substitution (e.g., with thiols or amines), while the bromophenyl moiety participates in Suzuki-Miyaura cross-coupling. DFT studies on analogous compounds suggest electron-withdrawing effects from bromine enhance electrophilicity at the sulfur center .

Q. How are spectroscopic data contradictions (e.g., NMR vs. computational predictions) reconciled?

Discrepancies arise from solvent effects or dynamic processes (e.g., rotamers). Use variable-temperature NMR to probe conformational exchange. Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.